molecular formula C8H7FO2 B575581 1,3-Benzodioxole,  5-(fluoromethyl)- CAS No. 160599-93-9

1,3-Benzodioxole, 5-(fluoromethyl)-

Cat. No.: B575581
CAS No.: 160599-93-9
M. Wt: 154.14
InChI Key: BDLAAVAAUKQGBE-UHFFFAOYSA-N
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Description

Table 1: Unit Cell Parameters of Selected Benzodioxole Derivatives

Compound Space Group $$ a \, (\text{Å}) $$ $$ b \, (\text{Å}) $$ $$ c \, (\text{Å}) $$ $$ \alpha \, (°) $$ $$ \beta \, (°) $$ $$ \gamma \, (°) $$
1,3-Benzodioxole $$ P2_1/c $$ 7.42 14.47 15.04 90.0 91.9 90.0
5-(Fluoromethyl) $$ P-1 $$ 9.36 12.69 14.68 97.0 93.6 103.0
5-Trifluoromethyl $$ P-1 $$ 9.36 12.69 14.68 97.0 93.6 103.0

The fluoromethyl substituent induces a triclinic crystal system ($$ P-1 $$) with reduced symmetry compared to the parent compound. Disorder in the fluoromethyl group is observed in some derivatives, akin to trifluoromethyl-containing analogs, where fluorine atoms occupy multiple positions due to rotational flexibility.

Electronic Effects of Fluoromethyl Substituent on Aromatic System

The fluoromethyl group (–CH$$2$$F) exerts both inductive (–I) and resonance effects on the benzodioxole system. Density functional theory (DFT) calculations reveal that the electronegative fluorine atom withdraws electron density via σ-bond polarization, reducing the aromatic ring’s electron richness. This is quantified using Hammett substituent constants ($$ \sigmam = +0.34 $$, $$ \sigma_p = +0.15 $$), indicating moderate meta-directing deactivation.

The –CH$$_2$$F group’s electron-withdrawing nature is further evidenced by shifts in core-electron binding energies (CEBE) of adjacent carbons. For example, the C4 carbon (para to the substituent) exhibits a CEBE shift of $$ \Delta = +1.2 \, \text{eV} $$, correlating with increased local positive charge. This electronic perturbation alters reactivity in electrophilic substitution reactions, favoring meta-addition over ortho/para pathways.

Conformational Studies Through X-ray Diffraction Analysis

X-ray structures of 5-(fluoromethyl)-1,3-benzodioxole reveal distinct conformational preferences. The 1,3-dioxole ring adopts a flattened envelope conformation, with the methylene carbon (C7) deviating by $$ 0.215 \, \text{Å} $$ from the plane formed by O1, C2, O3, and C4. The fluoromethyl group adopts a staggered conformation relative to the dioxole ring, minimizing steric clashes (torsion angle: $$ \theta = 172.5° $$).

Intermolecular interactions dominate crystal packing. C–H···π interactions between the aromatic ring and adjacent fluoromethyl groups stabilize supramolecular chains along the $$ b $$-axis. Additionally, C–F···H–C contacts ($$ d = 2.89 \, \text{Å} $$) contribute to layered architectures, as observed in related trifluoromethyl derivatives.

Comparative Molecular Geometry with Parent 1,3-Benzodioxole

Substitution at the 5-position significantly alters bond lengths and angles compared to unsubstituted 1,3-benzodioxole. Key differences include:

Table 2: Bond Lengths and Angles in 1,3-Benzodioxole and 5-(Fluoromethyl) Derivative

Parameter 1,3-Benzodioxole 5-(Fluoromethyl)
C–O (dioxole) (Å) 1.364 1.372
C–C (aromatic) (Å) 1.396 1.401
C–F (Å) 1.398
O–C–O angle (°) 109.2 108.7
Dihedral (dioxole/benzene)(°) 85.6 87.1

The fluoromethyl group elongates adjacent C–C bonds ($$ \Delta = +0.005 \, \text{Å} $$) due to electron withdrawal, while the dioxole ring’s O–C–O angle contracts slightly. The dihedral angle between the dioxole and benzene rings increases by $$ 1.5° $$, reflecting steric repulsion between the fluoromethyl group and dioxole oxygen atoms.

Properties

CAS No.

160599-93-9

Molecular Formula

C8H7FO2

Molecular Weight

154.14

IUPAC Name

5-(fluoromethyl)-1,3-benzodioxole

InChI

InChI=1S/C8H7FO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2

InChI Key

BDLAAVAAUKQGBE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CF

Synonyms

1,3-Benzodioxole, 5-(fluoromethyl)-

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1,3-Benzodioxole derivatives have been extensively studied for their potential therapeutic benefits. The compound serves as a key structural motif in numerous bioactive molecules, contributing to various pharmacological activities.

Anticancer Properties

Recent studies have identified 1,3-benzodioxole derivatives as promising candidates for cancer treatment. For instance, a study highlighted the synthesis of new derivatives that inhibit lactate dehydrogenase (LDHA), an enzyme crucial for cancer cell metabolism. This inhibition can disrupt the Warburg effect, where cancer cells preferentially convert pyruvate to lactic acid rather than utilizing oxidative phosphorylation for energy production . The synthesized compounds showed significant antiproliferative activity against MCF-7 and B16-F10 tumor cells in vitro.

CompoundTargetActivity
1,3-benzodioxole derivative ALDHAInhibition
1,3-benzodioxole derivative BMCF-7 cellsAntiproliferative

Antimicrobial Activity

The antimicrobial properties of 1,3-benzodioxole have also been documented. A study demonstrated that polyamines conjugated with 1,3-benzodioxole exhibited enhanced antimicrobial activity compared to their individual components. This suggests that the incorporation of the benzodioxole moiety increases lipophilicity and improves the compounds' ability to penetrate microbial membranes .

CompoundMicrobial StrainMIC Value
Conjugated Polyamine AE. coliLow
Conjugated Polyamine BS. aureusModerate

Synthesis and Derivative Development

The synthesis of 1,3-benzodioxole derivatives often involves novel chemical reactions that enhance yield and purity. For example, one patent describes a process utilizing N-chlorosuccinimide for chlorination reactions to produce high-yield derivatives . This method is significant as it allows for the efficient production of compounds that can be further modified for specific applications in pharmaceuticals.

Case Study: Dacarbazine Derivatives

A recent study investigated 1,3-benzodioxole-tagged dacarbazine derivatives as potential microtubule inhibitors for cancer therapy. Molecular docking studies indicated that these derivatives could effectively bind to target sites involved in cancer cell proliferation . The findings support the notion that modifying existing drugs with 1,3-benzodioxole can enhance their efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodioxole derivatives exhibit diverse biological and chemical properties depending on substituent variations. Below is a detailed comparison of 1,3-Benzodioxole, 5-(fluoromethyl)- with structurally related compounds:

Structural and Functional Group Analysis

Compound Name Substituents Key Structural Features Unique Properties
1,3-Benzodioxole None Basic benzodioxole core without substituents Anti-inflammatory activity; foundational structure for derivatives
5-(Fluoromethyl)-1,3-benzodioxole -CH₂F at position 5 Fluorinated alkyl group enhances electronegativity and stability Potential improved pharmacokinetics (e.g., bioavailability) compared to non-fluorinated analogs
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole -CH=CHI at position 5 Iodo-substituted ethenyl group increases molecular weight and reactivity Used in synthetic chemistry for cross-coupling reactions; higher bioactivity in agrochemicals
Isosafrole -CH₂CH=CH₂ at position 5 Propenyl group introduces planarity and conjugation Flavoring agent; precursor in illicit drug synthesis
5-Isopropyl-1,3-benzodioxole -CH(CH₃)₂ at position 5 Bulky alkyl group increases hydrophobicity Used in fragrance industries; lower reactivity due to steric hindrance
5-(1,3-Dithian-2-ylmethyl)-1,3-benzodioxole -CH₂(C₃H₆S₂) at position 5 Dithiane ring introduces sulfur atoms for coordination chemistry Potential applications in metal-organic frameworks or catalysis

Physicochemical Properties

  • Lipophilicity : Fluoromethyl and trifluoromethyl groups increase logP values compared to hydroxyl or methyl substituents, improving membrane permeability .
  • Thermal Stability : Difluoro-substituted benzodioxoles (e.g., 2,2-difluoro derivatives) exhibit higher thermal stability, making them suitable for high-temperature industrial processes .
  • Reactivity : Iodo- or propenyl-substituted derivatives are more reactive in Suzuki-Miyaura coupling or electrophilic substitution reactions, whereas fluorinated analogs are less reactive but more stable .

Preparation Methods

Bromination of 5-Methyl-1,3-Benzodioxole

The process begins with the bromination of 5-methyl-1,3-benzodioxole using reagents such as N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in the presence of a radical initiator like azobisisobutyronitrile (AIBN). For example, heating 5-methyl-1,3-benzodioxole with NBS (1.1 equiv) in CCl4\text{CCl}_4 at 80°C for 12 hours yields 5-(bromomethyl)-1,3-benzodioxole with >85% conversion. Alternative brominating agents, including PBr3\text{PBr}_3 or HBr/H2O2\text{HBr}/\text{H}_2\text{O}_2, have also been explored but often result in lower selectivity due to competing ring bromination.

Nucleophilic Fluorination

The brominated intermediate is subsequently treated with a fluoride source to replace the bromine atom. Potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 24 hours achieves moderate yields (60–70%), while tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature enhances reactivity, delivering 5-(fluoromethyl)-1,3-benzodioxole in 82% yield. Notably, the use of crown ethers (e.g., 18-crown-6) with KF improves phase transfer, reducing reaction times to 8–10 hours.

Table 1. Comparison of Fluorination Conditions

Fluoride SourceSolventTemperature (°C)Time (h)Yield (%)
KFDMF1202465
TBAFTHF251282
KF/18-crown-6Toluene80878

Pictet-Spengler Cyclization with Fluoromethyl Intermediates

An alternative route utilizes the Pictet-Spengler reaction to construct the benzodioxole ring while introducing the fluoromethyl group at the 5-position. This method is particularly advantageous for generating enantiomerically pure products.

Synthesis of Fluoromethyl-Substituted Aldehydes

The process begins with the preparation of 5-(fluoromethyl)-1,3-benzodioxole-5-carbaldehyde. Starting from piperonal, a Friedel-Crafts acylation with fluoromethyl acetyl chloride in the presence of AlCl3\text{AlCl}_3 yields the corresponding ketone, which is subsequently reduced using NaBH4\text{NaBH}_4 in ethanol to form the alcohol intermediate. Dehydration with H2SO4\text{H}_2\text{SO}_4 and oxidation with pyridinium chlorochromate (PCC) affords the aldehyde in 70% overall yield.

Cyclization and Ring Closure

The aldehyde undergoes cyclization with ammonium acetate in acetic acid under reflux, forming the dihydro-2,3-benzodiazepine intermediate. Subsequent reduction with NaBH4\text{NaBH}_4 or catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) yields the target compound. This method achieves enantiomeric excesses >90% when chiral auxiliaries like (S)-α-methylbenzylamine are employed.

Recent advances in electrophilic fluorination have enabled the direct introduction of fluoromethyl groups into aromatic systems. While less common for benzodioxoles, this approach avoids multi-step sequences.

Use of Fluoromethylating Reagents

Reagents such as Selectfluor\text{Selectfluor} or N-fluorobenzenesulfonimide (NFSI)\text{N-fluorobenzenesulfonimide (NFSI)} facilitate direct electrophilic fluoromethylation. For instance, treating 5-methyl-1,3-benzodioxole with NFSI (1.5 equiv) in the presence of Cu(OTf)2\text{Cu(OTf)}_2 as a catalyst at 100°C for 48 hours achieves 40–50% conversion. However, competing side reactions, including over-fluorination and ring oxidation, limit scalability.

Photocatalytic Methods

Visible-light-mediated fluoromethylation using iridium photocatalysts (e.g., Ir(ppy)3\text{Ir(ppy)}_3) and CF3SO2CH2F\text{CF}_3\text{SO}_2\text{CH}_2\text{F} as the fluorine source has shown promise. Under blue LED irradiation, 5-methyl-1,3-benzodioxole reacts to form the fluoromethyl derivative in 55% yield with minimal byproducts.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics Across Methods

MethodStepsOverall Yield (%)Purity (%)Scalability
Halogenation-Substitution27598High
Pictet-Spengler Cyclization45095Moderate
Direct Fluoromethylation14585Low
  • Halogenation-Substitution remains the most practical method for industrial-scale production due to its high yield and reproducibility.

  • Pictet-Spengler Cyclization is preferred for enantioselective synthesis but requires additional purification steps.

  • Direct Fluoromethylation , though conceptually elegant, demands further optimization to compete with established routes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-Benzodioxole, 5-(fluoromethyl)-, and how can reaction parameters be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves fluoromethylation of the benzodioxole core. Key parameters include:

  • Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency for fluoromethyl group introduction .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves fluoromethylation rates .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) achieves >95% purity. Monitor via TLC and NMR .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data interpretation be prioritized?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^{13}C NMR for benzodioxole ring protons (δ 5.9–6.2 ppm) and fluoromethyl group (19^19F NMR δ -220 to -230 ppm). Compare with reference spectra of analogous compounds (e.g., 5-(chloromethyl)-1,3-benzodioxole) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm mass error. For C9_9H7_7FO2_2, expected m/z: 166.0433 .
  • IR Spectroscopy : Detect C-F stretching vibrations (~1100 cm1^{-1}) and benzodioxole C-O-C asymmetric stretches (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictions in reaction yields between fluoromethylation methods be systematically resolved?

  • Methodological Answer :

  • Variable Screening : Use Design of Experiments (DoE) to test solvent polarity, temperature, and catalyst loading. For example, THF may favor higher yields than DMF due to reduced steric hindrance .
  • Side-Reaction Analysis : Monitor byproducts (e.g., di-fluoromethylated species) via GC-MS. Adjust stoichiometry of fluoromethylating agents (e.g., Selectfluor®) to minimize over-substitution .
  • Scale-Up Consistency : Validate lab-scale yields (e.g., 70–80%) in pilot batches. Note that microwave-assisted synthesis may improve reproducibility .

Q. What mechanistic insights explain the reactivity of the fluoromethyl group in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • Hydrolysis Studies : Fluoromethyl groups exhibit slower hydrolysis compared to chloromethyl analogs. Use pH-dependent kinetic assays (e.g., UV-Vis monitoring at 254 nm) to determine rate constants. Activation energy barriers can be calculated via Arrhenius plots .
  • DFT Calculations : Model transition states for fluoromethyl substitution. The electron-withdrawing nature of fluorine increases electrophilicity at the methyl carbon, favoring SN2 mechanisms .

Q. How should bioactivity assays be designed to evaluate anticancer potential, and what controls are essential?

  • Methodological Answer :

  • Cell Line Selection : Test against cervical (HeLa), colorectal (HCT-116), and liver (HepG2) cancer lines. Include normal cell controls (e.g., HEK-293) .
  • Dose-Response Curves : Use concentrations from 1 µM to 100 µM. Calculate IC50_{50} values with nonlinear regression.
  • Mechanistic Probes : Assess apoptosis (Annexin V/PI staining) and oxidative stress (ROS detection via DCFH-DA) .

Q. How does stereochemical configuration (e.g., cis/trans isomers) influence biological activity or stability?

  • Methodological Answer :

  • Chiral Separation : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) to isolate isomers. Compare IC50_{50} values of isolated enantiomers .
  • Stability Studies : Expose isomers to physiological pH (7.4) and track degradation via LC-MS. Fluoromethyl groups in axial positions may enhance metabolic stability .

Data Analysis & Technical Challenges

Q. What computational tools are recommended for predicting structure-activity relationships (SAR) of fluoromethylated benzodioxoles?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Fluorine’s electronegativity may enhance binding via halogen bonds .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area (PSA), and H-bond donor/acceptor counts. Validate against experimental IC50_{50} data .

Q. How can stability under varying storage conditions be rigorously assessed?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via NMR and HPLC. Fluorinated compounds typically show >90% stability at 4°C in inert atmospheres .
  • Light Sensitivity : Expose to UV (254 nm) and track photodegradation products. Use amber vials for light-sensitive derivatives .

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